Cas no 933703-17-4 (2-(2-aminoethyl)pyrimidin-4-amine)

2-(2-Aminoethyl)pyrimidin-4-amine is a heterocyclic organic compound featuring both a pyrimidine core and an aminoethyl functional group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The presence of multiple nitrogen atoms enhances its ability to act as a ligand for metal complexes, while the reactive amine groups facilitate further derivatization. Its stability under standard conditions and compatibility with common organic solvents make it a practical intermediate for research and industrial processes. The compound’s bifunctional nature allows for selective modifications, supporting the development of targeted molecular architectures.
2-(2-aminoethyl)pyrimidin-4-amine structure
933703-17-4 structure
Product Name:2-(2-aminoethyl)pyrimidin-4-amine
CAS No:933703-17-4
MF:C6H10N4
MW:138.17040014267
MDL:MFCD10697268
CID:5249867
PubChem ID:55263193
Update Time:2026-03-09

2-(2-aminoethyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidineethanamine, 4-amino-
    • 2-(2-Aminoethyl)pyrimidin-4-amine
    • 2-(2-aminoethyl)pyrimidin-4-amine
    • MDL: MFCD10697268
    • Inchi: 1S/C6H10N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1,3,7H2,(H2,8,9,10)
    • InChI Key: ZWXRORDTIFUIBK-UHFFFAOYSA-N
    • SMILES: C1(CCN)=NC=CC(N)=N1

Computed Properties

  • Exact Mass: 138.091
  • Monoisotopic Mass: 138.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8A^2

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2-(2-aminoethyl)pyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:933703-17-4)2-(2-aminoethyl)pyrimidin-4-amine
Order Number:A1066064
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:34
Price ($):770.0
Email:sales@amadischem.com

2-(2-aminoethyl)pyrimidin-4-amine Related Literature

Additional information on 2-(2-aminoethyl)pyrimidin-4-amine

Introduction to 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4)

2-(2-aminoethyl)pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 933703-17-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This pyrimidine derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of novel therapeutic agents. The compound’s molecular structure, featuring both amino and pyrimidine moieties, makes it a promising candidate for further chemical modifications and biological evaluations.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, widely recognized for its role in the synthesis of nucleoside analogs and other biologically active molecules. The presence of an aminoethyl side chain at the 2-position and another amino group at the 4-position enhances the reactivity of this compound, allowing for diverse functionalization strategies. Such structural features are particularly attractive for designing molecules with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyrimidine derivatives have been extensively studied for their potential applications in oncology, antiviral therapy, and immunomodulation. The compound 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) stands out as a versatile building block that can be further elaborated to create novel drug candidates. Its ability to undergo selective modifications at multiple sites makes it an ideal candidate for structure-activity relationship (SAR) studies.

One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) make it a suitable precursor for synthesizing kinase inhibitors, with the possibility of fine-tuning its binding affinity and selectivity through rational drug design.

Moreover, the compound has shown promise in preliminary biological assays as a precursor for antiviral agents. The pyrimidine moiety is structurally analogous to nucleobases found in viral genomes, making it a logical candidate for developing inhibitors that disrupt viral replication. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating the design of more effective antiviral drugs. The flexibility offered by the aminoethyl side chain in 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) allows for optimization to enhance interactions with target viral proteins.

The synthesis of 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include condensation reactions to form the pyrimidine ring followed by selective functionalization to introduce the aminoethyl group and the secondary amino group at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In conclusion, 2-(2-aminoethyl)pyrimidin-4-amine (CAS No. 933703-17-4) represents a significant advancement in pharmaceutical chemistry as a versatile intermediate for drug discovery. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic strategies, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:933703-17-4)2-(2-aminoethyl)pyrimidin-4-amine
A1066064
Purity:99%
Quantity:1g
Price ($):770.0
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